2-Bromo-3-methoxypropanoic acid
Overview
Description
2-Bromo-3-methoxypropanoic acid is an organic compound with the molecular formula C4H7BrO3 and a molecular weight of 183 g/mol . It is typically available in liquid form .
Synthesis Analysis
The synthesis of 2-Bromo-3-methoxypropanoic acid involves the use of methyl 2-bromo-3-methoxypropionate in tetrahydrofuran (THF). The mixture is stirred at 10°C and lithium hydroxide monohydrate is added dropwise. After complete addition, the mixture is stirred for 1.5 hours. The colorless solution is then evaporated under reduced pressure to a small volume. The aqueous solution is taken to pH 3 with dilute sulfuric acid. The mixture is extracted with diethyl ether, and the organic phase is separated, washed with brine, dried over magnesium sulfate, and then evaporated under reduced pressure to give the required product .Molecular Structure Analysis
The InChI code for 2-Bromo-3-methoxypropanoic acid is 1S/C4H7BrO3/c1-8-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7) and the InChI key is PSAODTDHXIDDAT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Bromo-3-methoxypropanoic acid is a liquid at room temperature . It has a molecular weight of 183 g/mol . The compound’s InChI code is 1S/C4H7BrO3/c1-8-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7) and its InChI key is PSAODTDHXIDDAT-UHFFFAOYSA-N .Scientific Research Applications
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Structural Elucidation
- Field : Chemistry
- Application Summary : 2-Bromo-3-methoxypropanoic acid has been used in the study of intermolecular interactions, particularly hydrogen bonding motifs, packing modes, and preferred conformations in the solid-state .
- Methods : The crystallization and structural elucidation of ®- and rac-2-bromo-3-methylbutyric acid were carried out to shed light on these aspects .
- Results : The crystal structures of ®- and rac-2-bromo-3-methylbutyric acid were revealed by X-ray crystallography. Both compounds crystallize in the triclinic crystal system with Z = 2 .
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Polymerization Reaction
- Field : Organic Chemistry
- Application Summary : 2-Bromo-3-methoxypropanoic acid has been used in the polymerization reaction of 2-bromo-3-methoxythiophene .
- Methods : The products and reaction mechanism of the polymerization reaction of 2-bromo-3-methoxythiophene were analyzed by investigating the gas, liquid, and solid states using UV-Vis .
- Results : The results of this study were not detailed in the source .
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-bromo-3-methoxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO3/c1-8-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAODTDHXIDDAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562123 | |
Record name | 2-Bromo-3-methoxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methoxypropanoic acid | |
CAS RN |
65090-78-0 | |
Record name | 2-Bromo-3-methoxypropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65090-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-methoxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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